4-[(4-Acetamidophenyl)carbamoyl]butanoic acid
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Overview
Description
4-[(4-Acetamidophenyl)carbamoyl]butanoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidophenyl group attached to a butanoic acid moiety
Preparation Methods
The synthesis of 4-[(4-Acetamidophenyl)carbamoyl]butanoic acid typically involves the reaction of 4-acetamidophenylamine with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-[(4-Acetamidophenyl)carbamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Scientific Research Applications
4-[(4-Acetamidophenyl)carbamoyl]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Acetamidophenyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(4-Acetamidophenyl)carbamoyl]butanoic acid can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a chlorine atom instead of an acetamido group.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid: This compound contains two chlorine atoms and has distinct reactivity and applications
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
5-(4-acetamidoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)3-2-4-13(18)19/h5-8H,2-4H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
GIIUMGSIUTXELB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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